4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
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Overview
Description
4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H17FO4 and a molecular weight of 340.354 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves the condensation of 4-ethyl-7-methyl-2H-chromen-2-one with 4-fluorophenylacetic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-methyl-2H-chromen-2-one
- 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
- 4-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one
Uniqueness
4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative exhibits enhanced stability and specific interactions with biological targets compared to its non-fluorinated counterparts .
Properties
CAS No. |
307546-53-8 |
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Molecular Formula |
C20H17FO4 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methylchromen-2-one |
InChI |
InChI=1S/C20H17FO4/c1-3-13-10-19(23)25-18-9-12(2)8-17(20(13)18)24-11-16(22)14-4-6-15(21)7-5-14/h4-10H,3,11H2,1-2H3 |
InChI Key |
IPLAJSCZLDIWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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